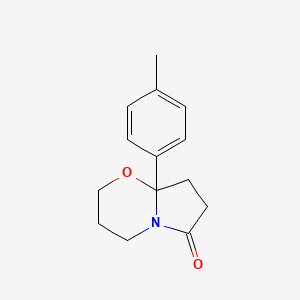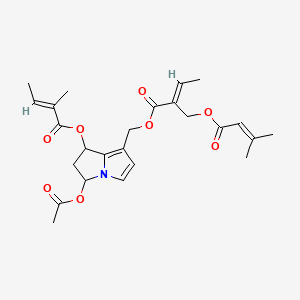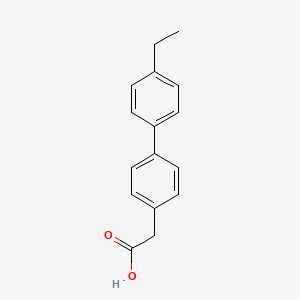
4'-Ethyl-biphenyl-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethyl-biphenyl-4-acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-biphenyl-4-acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid using a palladium-carbon catalyst. This intermediate is then reacted with benzene in the presence of sodium nitrite and an acid to yield 4’-Ethyl-biphenyl-4-acetic acid .
Industrial Production Methods
Industrial production of 4’-Ethyl-biphenyl-4-acetic acid typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The specific details of industrial methods may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Palladium-carbon catalyst is used for the reduction of nitro groups.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids are formed as major products.
Reduction: Aminophenylacetic acids are formed.
Substitution: Benzylic bromides are formed.
Scientific Research Applications
4’-Ethyl-biphenyl-4-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Ethyl-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the synthesis of prostaglandin E2 (PGE2), which plays a key role in inflammation.
Analgesic Action: It reduces pain by decreasing the production of inflammatory mediators.
Interaction with Receptors: The compound induces functional blockade of γ-aminobutyric acid receptors, which are involved in pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: A non-steroidal anti-inflammatory drug and an active metabolite of fenbufen.
4-Phenylbenzoyl-propionic acid: Used in the synthesis of various biphenyl derivatives.
Uniqueness
4’-Ethyl-biphenyl-4-acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its anti-inflammatory and analgesic properties compared to similar compounds.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
XJWIYQOMRQEEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


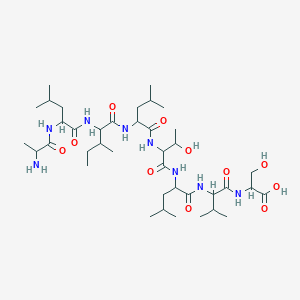
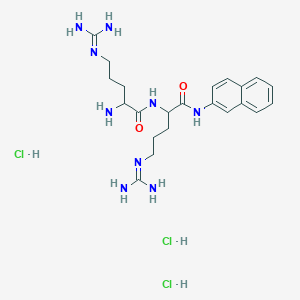
![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)
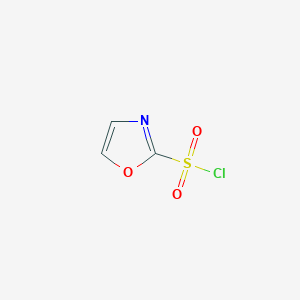


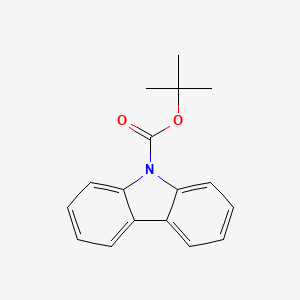

![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)

